molecular formula C10H10N2O B1216185 1-(4-Hydroxybenzyl)imidazole CAS No. 41833-17-4

1-(4-Hydroxybenzyl)imidazole

Cat. No.: B1216185
CAS No.: 41833-17-4
M. Wt: 174.20 g/mol
InChI Key: ZEFROCQEWXHIEP-UHFFFAOYSA-N
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Description

1-(4-Hydroxybenzyl)imidazole, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

1-(4-Hydroxybenzyl)imidazole, also known as 4-((1H-imidazol-1-yl)methyl)phenol, interacts with a variety of targets. These include Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , and Myoglobin among others . These targets play crucial roles in various biological processes, contributing to the compound’s diverse range of effects.

Mode of Action

The compound’s interaction with its targets leads to a series of biochemical changes. For instance, it has been suggested that the sulfur atom in the compound is necessary for optimal activity . The compound’s interaction with its targets can lead to changes in the target’s function, which can have downstream effects on various biological processes.

Biochemical Pathways

The imidazole group, a key component of this compound, is a structural moiety of purines and plays a central role in biological catalysis as part of the side-chain of histidine . This suggests that the compound may affect pathways related to these molecules.

Pharmacokinetics

In silico techniques such as structure-based drug design (sbdd), pharmacokinetic profiling, and quantum chemical calculations provide a safer, faster, and economical avenues in modern drug discovery .

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-10-3-1-9(2-4-10)7-12-6-5-11-8-12/h1-6,8,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFROCQEWXHIEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30194643
Record name 1-(4-Hydroxybenzyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30194643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41833-17-4
Record name 1-(4-Hydroxybenzyl)imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041833174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Hydroxybenzyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30194643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a manner analogous to that described in the second paragraph of Example 13, from 4-hydroxybenzyl alcohol and imidazole, 4-[(1-imidazolyl)methyl]phenol was obtained.
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Synthesis routes and methods II

Procedure details

To a stirred solution of the compound of Step A (16.3 g, 86.1 mmole) in methylene chloride (860 ml) cooled to 5° C., was added boron tribromide (32.6 ml, 344.4 mmole) dropwise over 15 minutes. After 2 hours at 5° C., the reaction was quenched with methanol dropwise, evaporated to dryness, and redissolved in methanol, water, and methylene chloride. The pH was adjusted to 8.4 with sodium hydroxide. The organic layer was dried over sodium sulfate and evaporated to dryness to give N-p-hydroxybenzylimidazole (13.6 g, 91%) which was used without further purification:
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-(4-Hydroxybenzyl)imidazole interact with DBH and what are the downstream effects?

A1: this compound acts as a substrate for DBH []. This means the enzyme can catalyze a reaction with this compound. Specifically, DBH catalyzes the oxidation of this compound to 4-hydroxybenzaldehyde, utilizing ascorbate and oxygen in the process []. This interaction is significant because it provides insight into the structure-activity relationship of DBH substrates and offers a starting point for designing new inhibitors.

Q2: How does the structure of this compound relate to its activity as a DBH substrate?

A2: The structure of this compound is crucial for its DBH substrate activity. Research indicates that the presence of a heterocyclic ring, such as imidazole, at the alkyl chain terminus is tolerated for substrate activity []. Notably, replacing the imidazole moiety with pyrazole, forming 1-(4-Hydroxybenzyl)pyrazole, results in the loss of substrate activity and instead confers potent DBH inhibition []. This suggests that the specific arrangement of atoms within the heterocyclic ring significantly influences the interaction with DBH and dictates whether a compound acts as a substrate or inhibitor.

Q3: What modifications to this compound-2-thione have been explored to understand the structure-activity relationship at the copper binding site of DBH?

A3: Researchers investigated various structural changes to this compound-2-thione, a known DBH inhibitor, to understand the importance of the copper-binding region []. Replacing the thione sulfur with oxygen or nitrogen led to reduced inhibitory potency, highlighting the essential role of sulfur for optimal activity []. Further studies exploring the relationship between the pKa of the ligand group and inhibitory potency revealed no direct correlation over a range of approximately 10 pKa units []. This suggests that factors beyond ligand pKa influence binding affinity.

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